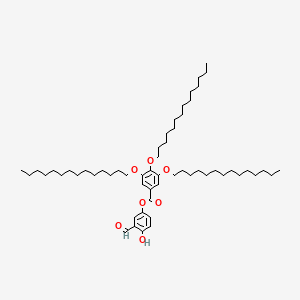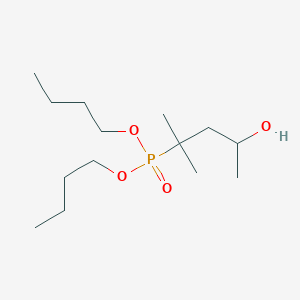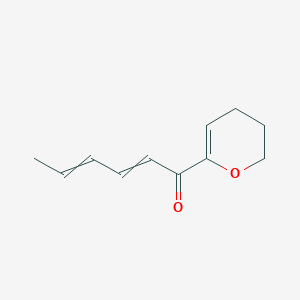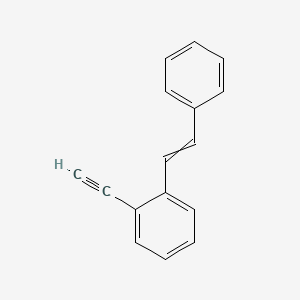
3-Pyrimidin-2-ylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 3-pyrimidin-2-ylbenzoyle est un composé chimique de formule moléculaire C11H7ClN2O. Il s'agit d'un dérivé de la pyrimidine, un composé organique aromatique hétérocyclique semblable au benzène et à la pyridine, contenant deux atomes d'azote aux positions 1 et 3 du cycle à six chaînons. Les dérivés de la pyrimidine sont connus pour leur large gamme d'activités biologiques et leurs applications en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorure de 3-pyrimidin-2-ylbenzoyle peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de dérivés de la pyrimidine avec le chlorure de benzoyle dans des conditions spécifiques. Par exemple, la réaction de la 2-aminopyrimidine avec le chlorure de benzoyle en présence d'une base telle que la triéthylamine peut produire du chlorure de 3-pyrimidin-2-ylbenzoyle .
Méthodes de production industrielle
Les méthodes de production industrielle du chlorure de 3-pyrimidin-2-ylbenzoyle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, la pression et les concentrations des réactifs .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 3-pyrimidin-2-ylbenzoyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe chlorure est remplacé par d'autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes que les réactions de substitution.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent les amines, les alcools et les thiols. Les réactions sont généralement effectuées en présence d'une base telle que la triéthylamine ou la pyridine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs spécifiques utilisés. Par exemple, la réaction avec une amine peut produire un dérivé amide, tandis que la réaction avec un alcool peut produire un ester .
Applications De Recherche Scientifique
Le chlorure de 3-pyrimidin-2-ylbenzoyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands récepteurs en raison de sa capacité à interagir avec les molécules biologiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés
5. Mécanisme d'action
Le mécanisme d'action du chlorure de 3-pyrimidin-2-ylbenzoyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs à la surface des cellules, modulant les voies de transduction du signal et affectant les réponses cellulaires .
Mécanisme D'action
The mechanism of action of 3-Pyrimidin-2-ylbenzoyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 2-pyrimidinylbenzoyle
- Chlorure de 4-pyrimidinylbenzoyle
- Chlorure de 3-pyridylbenzoyle
Unicité
Le chlorure de 3-pyrimidin-2-ylbenzoyle est unique en raison de son motif de substitution spécifique sur le cycle pyrimidine, qui confère des propriétés chimiques et biologiques distinctes. Comparé à d'autres composés similaires, il peut présenter une réactivité et une sélectivité différentes dans les réactions chimiques, ainsi que des degrés d'activité biologique variables .
Propriétés
Numéro CAS |
892502-11-3 |
|---|---|
Formule moléculaire |
C11H7ClN2O |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
3-pyrimidin-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)8-3-1-4-9(7-8)11-13-5-2-6-14-11/h1-7H |
Clé InChI |
QCFDCOOCAWCFFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)



![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)

![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)

![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)

![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
